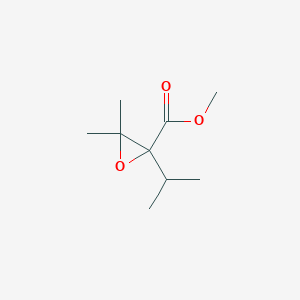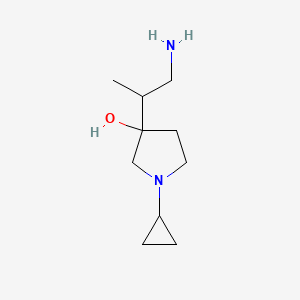
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with tert-butyl and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with propan-2-yl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductivity or fluorescence.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butyl-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(methyl)-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(ethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and propan-2-yl groups, which can influence its chemical reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C9H17N3S |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
3-tert-butyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-6(2)12-7(9(3,4)5)10-11-8(12)13/h6H,1-5H3,(H,11,13) |
Clave InChI |
YNQPMBIUQQRLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NNC1=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


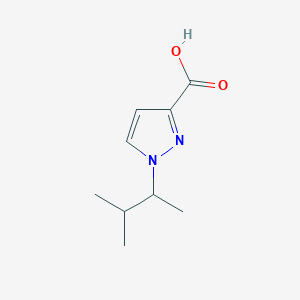


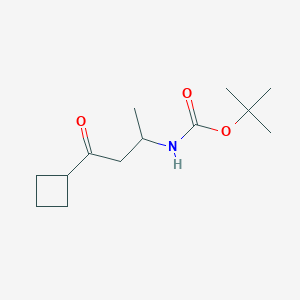

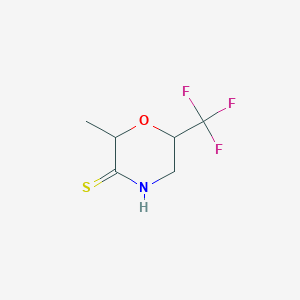
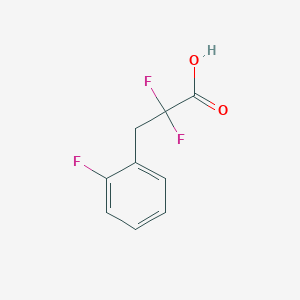

![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)

